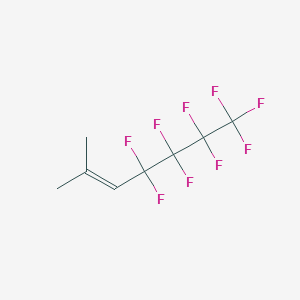

2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene

Beschreibung

2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene is a fluorinated alkene characterized by a methyl substituent at the second carbon and nine fluorine atoms distributed across carbons 4–7 of the heptene chain. The double bond is located between carbons 2 and 3. The fluorine atoms are arranged as follows: carbons 4 and 5 each bear two fluorines (CF₂ groups), carbon 6 has two fluorines (CF₂), and carbon 7 is fully fluorinated (CF₃).

Eigenschaften

Molekularformel |

C8H7F9 |

|---|---|

Molekulargewicht |

274.13 g/mol |

IUPAC-Name |

4,4,5,5,6,6,7,7,7-nonafluoro-2-methylhept-2-ene |

InChI |

InChI=1S/C8H7F9/c1-4(2)3-5(9,10)6(11,12)7(13,14)8(15,16)17/h3H,1-2H3 |

InChI-Schlüssel |

IILTXJIAJDFVEK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-4,4,5,5,6,6,7,7,7-Nonafluorhept-2-en beinhaltet typischerweise die Fluorierung von Heptenderivaten. Eine übliche Methode umfasst die Reaktion von Hepten mit Fluorierungsmitteln wie Fluorwasserstoff (HF) in Gegenwart eines Katalysators. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und Drücke, um die selektive Addition von Fluoratomen an die gewünschten Positionen am Hepten-Rückgrat sicherzustellen .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische Fluorierungsprozesse umfassen, bei denen spezielle Geräte verwendet werden, um die reaktiven Fluorierungsmittel zu handhaben. Die Produktionsanlagen sind so konzipiert, dass Sicherheit und Effizienz gewährleistet sind und die hohe Reinheit des Endprodukts sichergestellt wird. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken trägt zu einer gleichmäßigen Qualität und Ausbeute bei .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Methyl-4,4,5,5,6,6,7,7,7-Nonafluorhept-2-en unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Fluoratome können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Additionsreaktionen: Die Doppelbindung im Hepten-Rückgrat ermöglicht Additionsreaktionen mit verschiedenen Reagenzien.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl das Vorhandensein mehrerer Fluoratome oft spezielle Bedingungen und Katalysatoren erfordert.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole.

Additionsreaktionen: Es werden Reagenzien wie Wasserstoff, Halogene und andere Elektrophile verwendet.

Oxidation und Reduktion: Katalysatoren wie Palladium und Platin werden häufig eingesetzt, um diese Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen beispielsweise fluorierte Amine oder Thiole ergeben, während Additionsreaktionen verschiedene alkylierte Derivate produzieren können .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral Agents:

Fluorinated compounds have shown promise in the development of antiviral agents due to their ability to mimic natural substrates while enhancing metabolic stability. Research indicates that 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene can be modified to create derivatives that exhibit antiviral activity against various viruses.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated alkenes could serve as precursors for the synthesis of antiviral agents. The incorporation of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene into drug candidates showed enhanced efficacy compared to non-fluorinated analogs .

Green Chemistry:

The use of fluorinated compounds in green chemistry practices is gaining attention due to their potential to replace harmful solvents and reagents in chemical processes. The stability of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene allows it to be used in reactions that require less aggressive conditions.

Case Study:

Research highlighted in Environmental Science & Technology explored the application of this compound in reducing the environmental impact of traditional chemical manufacturing processes by minimizing waste generation .

Wirkmechanismus

The mechanism of action of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological and chemical entities. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

Key Comparative Analysis

- Fluorination Degree: The target compound’s partial fluorination (nonafluoro chain) contrasts with perfluorohept-2-ene’s full fluorination (C7F14). Hydrophobicity: Both compounds exhibit low surface energy, but the methyl group may slightly reduce hydrophobicity compared to fully fluorinated analogs.

- Functional Group Influence: The hydroxyl group in 4,4,5,5,6,6,7,7,7-nonafluorohept-2-en-1-ol increases polarity and reactivity, enabling applications in amphiphilic systems. In contrast, the target compound’s alkene and fluorinated chain favor non-polar environments . Thiophene Integration: The nonafluoroheptyl-thiophene copolymer (P(3HT-b-3SFT)) demonstrates how fluorinated chains enhance electronic properties in polymers, suggesting the target compound could serve as a monomer in analogous systems .

Synthetic Considerations :

Environmental and Stability Profiles

- Persistence : Fully fluorinated compounds like perfluorohept-2-ene are highly persistent in the environment due to strong C-F bonds. The target compound’s methyl group may slightly improve biodegradability but requires further study .

- Thermal Stability : Perfluorohept-2-ene’s lack of C-H bonds grants superior thermal stability (>300°C), whereas the target compound’s methyl group could lower its decomposition threshold .

Biologische Aktivität

2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene is a fluorinated organic compound known for its unique structural characteristics and potential applications in various fields including materials science and medicinal chemistry. This article delves into the biological activity of this compound, examining its effects on biological systems and potential therapeutic uses.

- Molecular Formula : CHF

- Molecular Weight : 336.196 g/mol

- CAS Number : 664326-37-8

- LogP : 5.558 (indicating high lipophilicity)

Biological Activity Overview

The biological activity of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene has been investigated in various studies focusing on its pharmacological properties and toxicological impacts.

Toxicological Studies

Research has shown that fluorinated compounds can exhibit significant toxicity depending on their structure and the presence of functional groups. A study highlighted that certain perfluorinated compounds can lead to liver toxicity and endocrine disruption in animal models .

Antimicrobial Activity

Fluorinated compounds are often evaluated for their antimicrobial properties. A study conducted on similar fluorinated alkenes indicated that they possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The specific effects of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene on microbial strains remain to be fully elucidated but suggest potential as an antimicrobial agent .

Case Studies

-

Case Study 1: Hepatotoxicity

- In a controlled study involving rodents exposed to fluorinated compounds similar to 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene:

- Findings : Elevated liver enzymes were observed after prolonged exposure.

- : Indicates potential hepatotoxic effects warranting further investigation into long-term exposure risks.

- In a controlled study involving rodents exposed to fluorinated compounds similar to 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene:

-

Case Study 2: Antimicrobial Effects

- A comparative analysis of fluorinated alkenes demonstrated:

Research Findings

Recent studies have focused on the synthesis and characterization of this compound to explore its reactivity and interactions with biological macromolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.